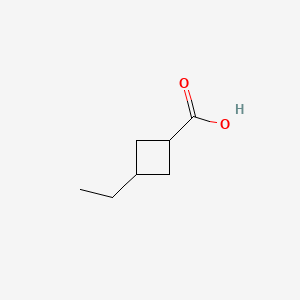

3-Ethylcyclobutanecarboxylic acid

説明

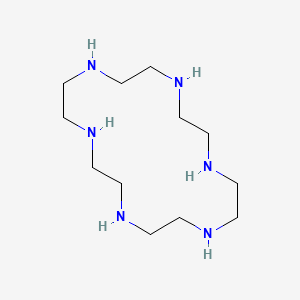

3-Ethylcyclobutanecarboxylic acid is a chemical compound that belongs to the family of cyclobutane derivatives. These compounds are characterized by a four-membered ring structure with various substituents that can modify their chemical and physical properties. While the provided papers do not directly discuss 3-ethylcyclobutanecarboxylic acid, they do provide insights into the synthesis, molecular structure, and reactivity of closely related cyclobutane derivatives, which can be informative for understanding the properties and potential applications of 3-ethylcyclobutanecarboxylic acid.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. Paper describes the synthesis of a boronated cyclobutanone derivative, which involves a 2 + 2 cycloaddition using dichloroketene, followed by reductive dechlorination and hydantoin formation. Similarly, paper outlines a synthesis route for hydroxy derivatives of cyclobutane amino acids through a highly endo-selective [2 + 2]-photocycloaddition, while paper utilizes a [2+2]-photochemical reaction of uracils with ethylene to produce cis-cyclobutane amino acids. These methods highlight the utility of cycloaddition reactions in constructing the cyclobutane core.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is significantly influenced by the ring strain and the nature of the substituents. The all-cis geometry of the hydroxy derivatives mentioned in paper indicates a preference for certain stereochemical configurations that can impact the compound's reactivity and interaction with other molecules. The boronated cyclobutanone described in paper incorporates a m-carborane substituent, which could confer unique electronic properties due to the presence of boron.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions, often facilitated by their strained ring system. Paper explores the cyclopropanation of methylenecyclobutanes, demonstrating the reactivity of the cyclobutane ring in [1+2]- and [2+3]-cycloaddition pathways. The ability to undergo such reactions allows for the synthesis of complex structures like spirohexane amino acids, showcasing the versatility of cyclobutane derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and substituents. For instance, the difluorocyclobutyl-substituted building blocks discussed in paper exhibit unique properties due to the presence of fluorine atoms, which can affect the compound's polarity, reactivity, and stability. The synthesis of 3-oxocyclobutanecarboxylic acid in paper through an improved method suggests that such derivatives can be produced efficiently and at a lower cost, which is beneficial for large-scale applications.

科学的研究の応用

Synthesis and Building Blocks

Research on cyclobutanecarboxylic acid derivatives, including 3-ethyl variants, has focused on their use as building blocks in chemical synthesis. For example, Ryabukhin et al. (2018) described the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, highlighting the versatility of these compounds in creating a variety of derivatives, including carboxylic acid and amines (Ryabukhin et al., 2018). This indicates that 3-ethylcyclobutanecarboxylic acid can serve as a valuable intermediate in organic synthesis.

Pharmaceutical Research

In pharmaceutical research, cyclobutane derivatives are often explored for their potential as building blocks in drug development. For instance, Washburn et al. (1979) investigated 1-aminocyclobutane[11C]carboxylic acid as a potential tumor-seeking agent, showcasing the relevance of cyclobutanecarboxylic acids in medical imaging and cancer diagnosis (Washburn et al., 1979).

Polymer Synthesis

Cyclobutanecarboxylic acid derivatives are also useful in the field of polymer chemistry. Drujon et al. (1993) synthesized various 1-bicyclobutanecarboxylate monomers, including ethyl and isopropyl derivatives, and explored their free radical polymerization. The study demonstrated that these monomers behave similarly to vinyl counterparts in polymer synthesis, highlighting the potential of cyclobutanecarboxylic acid derivatives in creating novel polymeric materials (Drujon et al., 1993).

Chemical Reactions and Mechanisms

The study of cyclobutanecarboxylic acid derivatives extends to understanding various chemical reactions and mechanisms. For example, Jackson et al. (1983) explored the preparation of 2-vinylcyclobutanones and their conversion to cyclopentenones, providing insights into the behavior of cyclobutane derivatives under specific reaction conditions (Jackson et al., 1983).

特性

IUPAC Name |

3-ethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZSHCMTBYQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216222 | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylcyclobutanecarboxylic acid | |

CAS RN |

66016-16-8 | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)